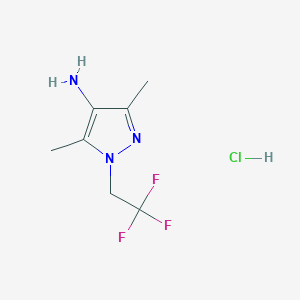
rac-(3R,4R)-4-bromooxan-3-ol, trans
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(3R,4R)-4-bromooxan-3-ol, trans (also known as 4-bromo-3-oxopentan-3-ol) is a brominated oxan derivative which has been studied for its potential applications in scientific research. This compound is a chiral molecule, meaning it has two non-superimposable mirror-image forms, and is synthesized from the reaction of 4-bromo-3-oxopentane with a strong base. 4-bromo-3-oxopentan-3-ol has been studied for its potential applications in synthesis, as a catalyst, and as a reagent in certain biochemical and physiological processes.
Applications De Recherche Scientifique
4-bromo-3-oxopentan-3-ol has been studied for its potential applications in scientific research. It has been used as a catalyst for enantioselective transformations, such as the Mukaiyama-Michael reaction and the Diels-Alder reaction. It has also been used as a reagent in certain biochemical and physiological processes, such as the synthesis of chiral alcohols and the synthesis of chiral amines. Additionally, 4-bromo-3-oxopentan-3-ol has been used in the synthesis of chiral phosphines and chiral organoboranes.
Mécanisme D'action
The mechanism of action of 4-bromo-3-oxopentan-3-ol is not fully understood. However, it is believed that the bromine atom is replaced by an alkoxide group, which then acts as a nucleophile and reacts with the substrate. This reaction is believed to be the driving force behind the enantioselective transformations and biochemical and physiological processes that 4-bromo-3-oxopentan-3-ol is used in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-oxopentan-3-ol have not been extensively studied. However, it is believed that the compound may have some beneficial effects on the body. It has been suggested that 4-bromo-3-oxopentan-3-ol may act as an antioxidant, which may help protect cells from damage caused by free radicals. Additionally, 4-bromo-3-oxopentan-3-ol may have anti-inflammatory properties, which may help reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-bromo-3-oxopentan-3-ol in laboratory experiments has several advantages. It is a relatively inexpensive compound, and the reaction conditions are relatively mild. Additionally, the reaction is usually complete within a few hours, making it a convenient reagent for laboratory use. However, there are some limitations to the use of 4-bromo-3-oxopentan-3-ol in laboratory experiments. The compound is relatively unstable, and must be stored in an inert atmosphere to prevent oxidation of the bromine atom. Additionally, the reaction conditions must be carefully controlled to ensure that the desired enantiomer is produced.
Orientations Futures
The future directions for 4-bromo-3-oxopentan-3-ol are numerous. Further research is needed to better understand the biochemical and physiological effects of the compound, as well as to develop new applications for it. Additionally, research could be conducted to improve the stability of the compound, as well as to develop new methods for synthesizing it. Additionally, research could be conducted to explore the potential of 4-bromo-3-oxopentan-3-ol as a catalyst for other chemical reactions. Finally, research could be conducted to explore the potential of 4-bromo-3-oxopentan-3-ol as a reagent in biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 4-bromo-3-oxopentan-3-ol is accomplished by the reaction of 4-bromo-3-oxopentane with a strong base. The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent oxidation of the bromine atom. The reaction is usually carried out in a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at a temperature of between 0 and 20 °C. The reaction is complete when the bromine atom is replaced by an alkoxide group.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4R)-4-bromooxan-3-ol, trans involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4-bromo-3-buten-2-one", "sodium borohydride", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Reduction of 4-bromo-3-buten-2-one with sodium borohydride in methanol to form rac-(3R,4R)-4-bromo-3-buten-2-ol", "Step 2: Treatment of rac-(3R,4R)-4-bromo-3-buten-2-ol with hydrochloric acid to form rac-(3R,4R)-4-bromo-3-buten-2-ol hydrochloride", "Step 3: Conversion of rac-(3R,4R)-4-bromo-3-buten-2-ol hydrochloride to rac-(3R,4R)-4-bromooxan-3-ol, trans by treatment with sodium hydroxide in water" ] } | |
Numéro CAS |
2138411-30-8 |
Nom du produit |
rac-(3R,4R)-4-bromooxan-3-ol, trans |
Formule moléculaire |
C5H9BrO2 |
Poids moléculaire |
181 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-methyl-1H-1,3-benzodiazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6281098.png)

